
3-Isobutyl-1,3-dimethylindolin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutyl-1,3-dimethylindolin-2-imine: is a chemical compound belonging to the class of imines. Imines are nitrogen analogues of aldehydes and ketones, containing a carbon-nitrogen double bond (C=N) instead of a carbon-oxygen double bond (C=O). This compound is characterized by its unique structure, which includes an indoline core substituted with isobutyl and dimethyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-1,3-dimethylindolin-2-imine typically involves the condensation of a primary amine with an aldehyde or ketone. The reaction proceeds through the formation of a Schiff base, where the primary amine reacts with the carbonyl group of the aldehyde or ketone, resulting in the elimination of water and the formation of the imine bond (C=N). The reaction is often catalyzed by an acid to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product. The use of solvents and purification techniques, such as distillation or crystallization, may also be employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Isobutyl-1,3-dimethylindolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group (C=N) to an amine group (C-NH).
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Isobutyl-1,3-dimethylindolin-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, the compound may be used as a probe to study enzyme mechanisms or as a ligand in the development of new drugs. Its ability to interact with biological molecules makes it valuable in understanding biochemical processes .
Medicine: In medicine, this compound may have potential therapeutic applications. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases .
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and other materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Isobutyl-1,3-dimethylindolin-2-imine involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Isobutyl-1,3-dimethylindolin-2-one: This compound is similar in structure but contains a carbonyl group (C=O) instead of an imine group (C=N).
3-Isobutyl-1,3-dimethylindolin-2-amine: This compound contains an amine group (C-NH) instead of an imine group (C=N).
Uniqueness: The uniqueness of 3-Isobutyl-1,3-dimethylindolin-2-imine lies in its imine group, which imparts specific reactivity and properties.
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1,3-dimethyl-3-(2-methylpropyl)indol-2-imine |
InChI |
InChI=1S/C14H20N2/c1-10(2)9-14(3)11-7-5-6-8-12(11)16(4)13(14)15/h5-8,10,15H,9H2,1-4H3 |
InChI Key |
XVJSHMIVGIUHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C2=CC=CC=C2N(C1=N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


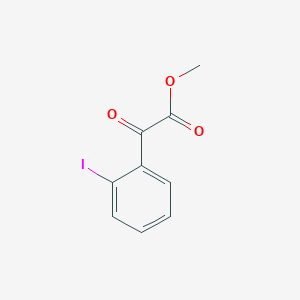
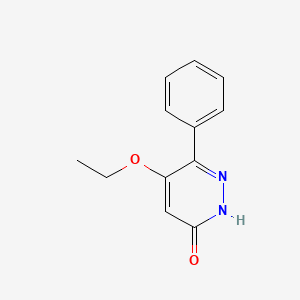
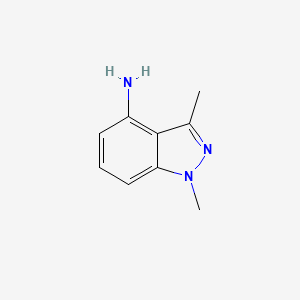
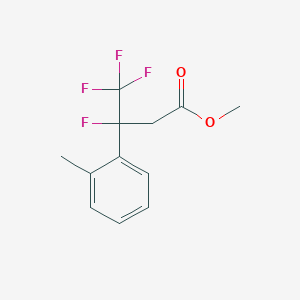
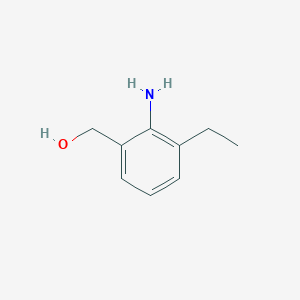
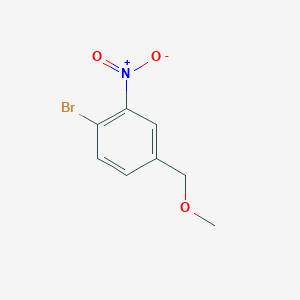
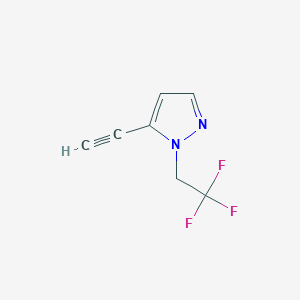


![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)




